molecular formula C14H19N5O4 B2939669 methyl 2-[1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetate CAS No. 879070-85-6

methyl 2-[1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetate

Cat. No.: B2939669
CAS No.: 879070-85-6
M. Wt: 321.337
InChI Key: JDCGUSOOVSQKBX-UHFFFAOYSA-N
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Description

Methyl 2-[1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetate is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with a pyrrolidine ring and an acetate group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetate typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with a pyrrolidine ring, followed by esterification to introduce the acetate group. The reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the purine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine compounds.

Scientific Research Applications

Methyl 2-[1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-[1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives such as:

    Caffeine: 1,3,7-Trimethylxanthine

    Theobromine: 3,7-Dimethylxanthine

    Theophylline: 1,3-Dimethylxanthine

Uniqueness

Methyl 2-[1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidine ring and the acetate group differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .

Properties

IUPAC Name

methyl 2-(1,3-dimethyl-2,6-dioxo-8-pyrrolidin-1-ylpurin-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4/c1-16-11-10(12(21)17(2)14(16)22)19(8-9(20)23-3)13(15-11)18-6-4-5-7-18/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCGUSOOVSQKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204567
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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